

N1-Methoxymethyl picrinine physical and chemical properties.

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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

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An In-depth Technical Guide to N1-Methoxymethyl Picrinine

Document ID: V.1.20251206 Prepared For: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive overview of the known physical and chemical properties of **N1-Methoxymethyl picrinine**, an indole alkaloid isolated from *Alstonia scholaris*. Due to its classification as a research chemical, publicly available data is limited. This guide consolidates available information on its properties, stability, and solubility, and provides context through the experimental protocols for the synthesis of its parent compound, picrinine. Potential biological activities are discussed in the context of related akuammiline alkaloids.

General Information and Identification

N1-Methoxymethyl picrinine is a complex, cage-like monoterpene indole alkaloid belonging to the akuammiline subgroup.^{[1][2][3]} It is a derivative of picrinine, a natural product first identified in the leaves of *Alstonia scholaris*.^{[2][3][4][5]} The introduction of a methoxymethyl group at the N1 position distinguishes it from its parent compound.^[1] This compound is primarily utilized for research purposes.^[6]

Identifier	Value
Compound Name	N1-Methoxymethyl picrinine
CAS Number	1158845-78-3[6][7][8][9]
Molecular Formula	C22H26N2O4[6][8]
IUPAC Name	2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester[6]
Stereochemistry	(2R,3E,5S,6S,7aR,12aR,12bS,14R)-[6]
Synonyms	N1-MethoxyMethyl picrinine[6]

Physical Properties

Quantitative data on the physical properties of **N1-Methoxymethyl picrinine** is largely unavailable in published literature. The available qualitative information is summarized below.

Property	Value	Source
Physical Form	Powder	[6][9]
Melting Point	No data available	[9]
Boiling Point	No data available	[9]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[6][7]
Appearance	No data available (parent compound picrinine is yellow)	[5]

Chemical and Stability Data

N1-Methoxymethyl picrinine's chemical properties are defined by its complex polycyclic structure and functional groups.

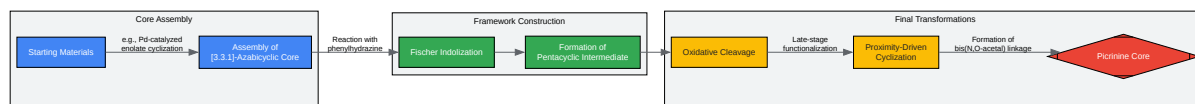
Property	Value	Source
Molecular Weight	382.5 g/mol (also cited as 382.45 and 382.46)	[1][6][8]
Purity	Typically supplied at >97% for research use	[9]
Chemical Stability	Stable under recommended storage conditions	[9]
Reactivity	Avoid strong oxidizing/reducing agents, strong acids/alkalis. Acidic hydrolysis may cause cleavage of the methoxymethyl group.	[1][9]
Hazardous Decomposition	Under fire conditions, may produce Carbon oxides and Nitrogen oxides (NOx).	[9]

Experimental Protocols

Detailed experimental protocols for the characterization of **N1-Methoxymethyl picrinine** are not publicly available. However, the total synthesis of its parent compound, picrinine, has been reported, offering insight into the complexity of this class of alkaloids. Below is a conceptual workflow based on published syntheses.[2][3][10]

Workflow: Conceptual Synthesis of the Picrinine Core

This diagram illustrates a generalized, high-level workflow for the chemical synthesis of the core structure of picrinine, the parent compound of **N1-Methoxymethyl picrinine**. The process involves assembling a key structural component, the [3.3.1]-azabicyclic core, followed by a Fischer indolization to create the indole framework. The final stages involve a series of complex reactions to achieve the final, intricate cage-like structure of the natural product.



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Caption: Conceptual workflow for the total synthesis of the Picrinine core.

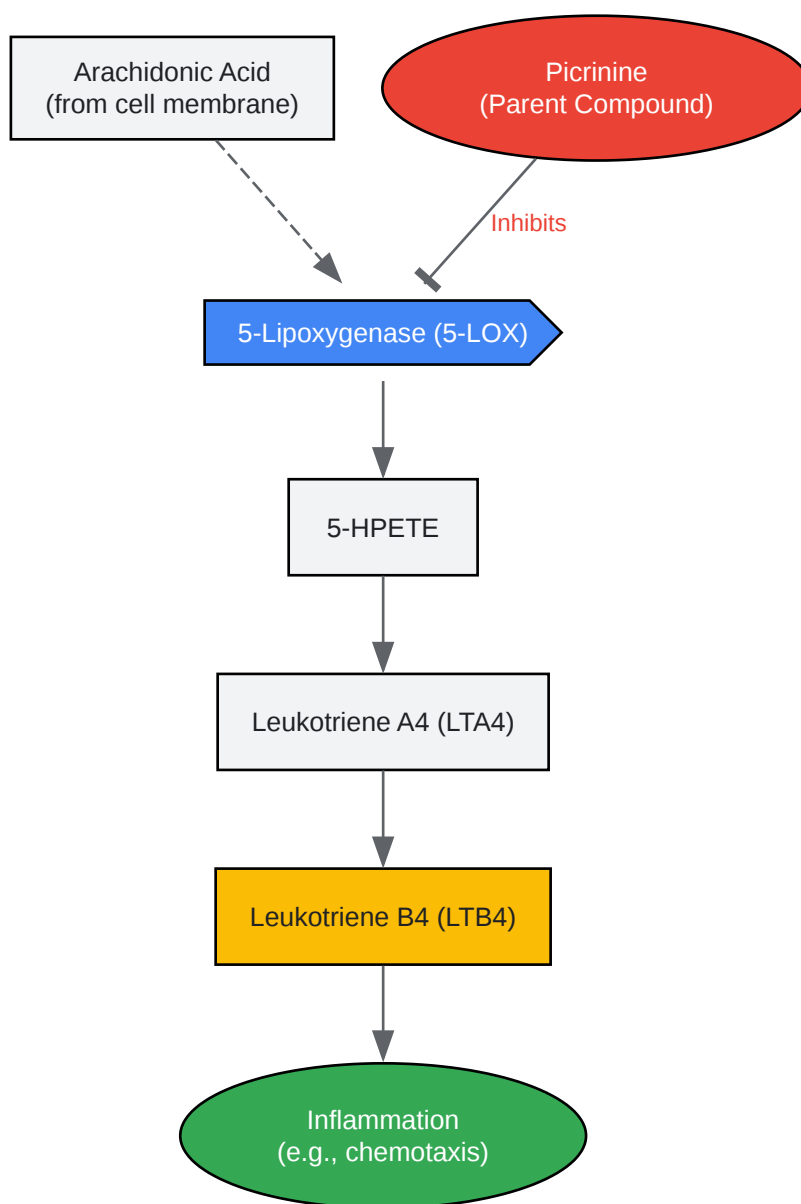
Biological Activity and Potential Signaling Pathways

Direct experimental data on the mechanism of action for **N1-Methoxymethyl picrinine** is scarce. However, its parent compound, picrinine, and other alkaloids from *Alstonia scholaris* are known for their biological activities.^[11]

Picrinine has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.^{[2][3]} The 5-LOX pathway is a critical component of the inflammatory response, responsible for the synthesis of leukotrienes from arachidonic acid.

Signaling Pathway: 5-Lipoxygenase (5-LOX) Inflammatory Pathway

This diagram illustrates the biochemical cascade initiated by the enzyme 5-lipoxygenase (5-LOX). The pathway begins with Arachidonic Acid, a fatty acid released from the cell membrane. 5-LOX acts on this substrate to produce 5-HPETE, which is then converted into Leukotriene A₄ (LTA₄). LTA₄ is a key intermediate that can be metabolized into different leukotrienes, such as Leukotriene B₄ (LTB₄), which are potent mediators of inflammation. The parent compound, Picrinine, has been identified as an inhibitor of the 5-LOX enzyme, thereby blocking this pro-inflammatory cascade.



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Caption: The 5-Lipoxygenase (5-LOX) inflammatory pathway, a target of Picrinine.

Summary and Future Directions

N1-Methoxymethyl picrinine is a structurally complex indole alkaloid with limited characterization in public scientific literature. While basic identifiers and qualitative properties are known, a significant data gap exists for quantitative physical properties and specific biological mechanisms. The known anti-inflammatory activity of its parent compound, picrinine, suggests a potential area of investigation for **N1-Methoxymethyl picrinine**. Further research is

required to elucidate its physical characteristics, stability profile, and pharmacological activity to determine its potential in drug development.

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